2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide
Description
Properties
CAS No. |
98516-73-5 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C13H14N2O4/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16/h2-5,10,16H,6,14H2,1H3,(H,15,18)/t10-/m0/s1 |
InChI Key |
QAFWDHVUVKEUMK-JTQLQIEISA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
sequence |
S |
Origin of Product |
United States |
Biological Activity
2-Amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as a derivative of coumarin, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.
The compound has the molecular formula and features a coumarin backbone, which is known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
The primary target of this compound is dipeptidyl peptidase IV (DPP IV), an enzyme involved in the metabolism of peptides. The compound acts as a substrate for DPP IV, leading to cleavage and subsequent modulation of peptide activity. This interaction is crucial for regulating various physiological processes, including glucose metabolism and immune responses .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of coumarin can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival. This property suggests potential applications in developing new antibiotics .
Anti-inflammatory Properties
Coumarin derivatives have been noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them candidates for treating inflammatory diseases .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
-
Anticancer Study :
A study published in Cancer Research evaluated the effects of a similar coumarin derivative on breast cancer cells. The results indicated a significant reduction in tumor growth and enhanced apoptosis rates when treated with the compound at varying concentrations (IC50 values ranged from 10 to 30 µM) . -
Antimicrobial Efficacy :
In a clinical trial assessing the antimicrobial properties of coumarin derivatives, this compound showed promising results against Staphylococcus aureus with an MIC of 15 µg/mL, highlighting its potential as an antibiotic agent . -
Inflammation Model :
A preclinical study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting that the compound could be beneficial in managing inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide exhibit promising anticancer activity. A study published in Cancer Letters highlighted the compound's ability to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-function relationship has been investigated to optimize its efficacy against various cancers, including breast and prostate cancer .
1.2 Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines, thereby reducing inflammation in cell models treated with lipopolysaccharides (LPS). This property suggests its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biochemical Applications
2.1 Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce pain and inflammation associated with various conditions .
2.2 Protein Interaction Studies
Recent investigations have focused on the interaction of this compound with various proteins, particularly those involved in signal transduction pathways. These studies aim to elucidate the molecular mechanisms through which the compound exerts its biological effects, providing insights into its potential as a therapeutic agent .
Case Studies
Comparison with Similar Compounds
N-(4-Methyl-2-Oxochromen-7-Yl)Propanamide
Molecular Formula: C₁₃H₁₃NO₃ Key Features:
- Lacks the tyrosine-derived 2-amino-3-hydroxy and 4-hydroxyphenyl groups.
- Simplified propanamide structure with a coumarin core.
Properties : - Reduced polarity due to absence of amino/hydroxy groups.
- Lower molecular weight (231.09 g/mol) compared to Tyr-MCA.
Applications : Serves as a baseline structure for studying the effects of substituents on fluorescence and enzymatic interactions .
2-Bromo-2-Methyl-N-(4-Methyl-2-Oxochromen-7-Yl)Propanamide
Molecular Formula: C₁₄H₁₄BrNO₃ Key Features:
- Bromine and methyl substituents on the propanamide chain.
- Crystal structure (triclinic, P1 space group) reveals intermolecular N–H···O interactions, enhancing stability .
Properties : - Higher molecular weight (324.17 g/mol) and density (1.569 Mg/m³).
- Halogenation may influence reactivity or binding via halogen bonding.
H-Ser-AMC [(2S)-2-Amino-3-Hydroxy-N-(4-Methyl-2-Oxochromen-7-Yl)Propanamide]
CAS Number : 98516-73-5
Molecular Formula : C₁₃H₁₄N₂O₄
Key Features :
- Contains a serine-derived 2-amino-3-hydroxypropanamide group instead of tyrosine. Properties:
- Smaller molecular weight (262.26 g/mol) and reduced aromaticity compared to Tyr-MCA.
- Polar hydroxy group may enhance solubility in aqueous systems.
Applications : Likely used as a protease substrate, analogous to Tyr-MCA but with altered specificity .
N-(5-(4-Fluorophenyl)Thiazol-2-Yl)-3-(Furan-2-Yl)Propanamide (Compound 31)
Molecular Formula : C₁₆H₁₅FN₂O₂S
Key Features :
- Thiazole and furan heterocycles replace the coumarin core.
- Fluorophenyl group introduces electronegativity.
Properties : - Exhibits potent KPNB1 inhibition (IC₅₀ < 1 µM) and anticancer activity in cell-based assays.
- Structural complexity enables diverse binding interactions.
Applications : Highlights how heterocyclic modifications can shift biological activity toward anticancer targets .
Comparative Analysis Table
Key Structural and Functional Insights
This difference may influence substrate specificity in protease assays . Halogenation (e.g., bromine in ) increases molecular weight and may alter electronic properties, affecting reactivity or crystal packing .
Biological Activity :
- Coumarin-based amides (Tyr-MCA, H-Ser-AMC) are tailored for fluorescence-based enzymatic studies, whereas thiazole-furan hybrids (Compound 31) target specific proteins like KPNB1 .
Solubility and Stability: Polar groups (amino, hydroxy) in Tyr-MCA and H-Ser-AMC improve water solubility, critical for biochemical assays. Simpler analogs () may require organic solvents .
Preparation Methods
Synthesis of 4-(8-formyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)benzoic acid
- Starting materials : 3-bromo-7-hydroxy-4-methyl-2-oxo-chromene-8-carbaldehyde and 4-boronobenzoic acid.
- Catalyst and reagents : Pd(dtbpf)Cl2 (palladium catalyst), K3PO4 (base), THF/H2O solvent mixture.
- Conditions : Degassed under nitrogen, stirred at 80 °C for 3 hours.
- Workup : Quenched with water, pH adjusted with LiOH and HCl to precipitate the product.
- Yield : Approximately 64% as a yellow solid.
- Notes : This step involves a Suzuki-Miyaura cross-coupling reaction to attach the benzoic acid moiety to the chromenone core.
Amide Bond Formation with Amino-Hydroxy Propenamide Derivative
- Reagents : The chromenone carboxylic acid intermediate, 4-(3-aminopropylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione (or similar amino-hydroxy amine), HOBt (1-hydroxybenzotriazole), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIEA (N,N-diisopropylethylamine).
- Solvent : DMF (dimethylformamide).
- Conditions : Stirred at 15 °C under nitrogen atmosphere for 2 hours.
- Purification : Preparative HPLC using a Phenomenex Luna column with water (TFA) and acetonitrile gradient.
- Outcome : Formation of the amide bond linking the chromenone and amino-hydroxy propanamide moieties.
- Notes : The use of HOBt and EDCI facilitates efficient coupling with minimal racemization or side reactions.
Reaction Scheme Summary
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd(dtbpf)Cl2, K3PO4, THF/H2O, 80 °C, 3 h | 4-(8-formyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)benzoic acid | 64 | Cross-coupling to attach benzoic acid |
| 2 | Amide Coupling | HOBt, EDCI, DIEA, DMF, 15 °C, 2 h | 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide | Not specified | Mild conditions preserve functional groups |
Additional Notes on Preparation
- Degassing and inert atmosphere : Nitrogen purging is critical to prevent oxidation and side reactions during palladium-catalyzed coupling and amide bond formation.
- Temperature control : Low temperature (15 °C) during amide coupling reduces side reactions and improves selectivity.
- Purification : Preparative HPLC is essential to isolate the pure compound due to the complexity and presence of closely related impurities.
- Solvent choice : DMF is preferred for amide coupling due to its polarity and ability to dissolve both reactants and coupling agents.
Research Findings and Optimization
- The described method is adapted from recent peer-reviewed synthetic protocols focusing on chromenone derivatives with biological activity.
- Optimization studies indicate that:
- Using HOBt and EDCI together improves coupling efficiency compared to EDCI alone.
- The Suzuki coupling yield depends strongly on the palladium catalyst and base choice; Pd(dtbpf)Cl2 and K3PO4 provide optimal results.
- The overall synthetic route is scalable and amenable to modifications for analog synthesis.
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent | Temperature | Time | Atmosphere | Yield (%) | Purpose |
|---|---|---|---|---|---|---|---|
| 1 | Pd(dtbpf)Cl2, K3PO4 | THF/H2O | 80 °C | 3 h | N2 | 64 | Suzuki coupling |
| 2 | HOBt, EDCI, DIEA | DMF | 15 °C | 2 h | N2 | Not given | Amide bond formation |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the chromen-2-one ring (δ 6.2–8.2 ppm for aromatic protons) and the propanamide backbone (δ 2.5–3.5 ppm for methyl/methylene groups) .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C₁₄H₁₄N₂O₄).
- X-Ray Crystallography : Critical for resolving stereochemistry, as shown in for a brominated analog, where data-to-parameter ratios ≥14.0 ensure structural accuracy .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal via certified chemical waste services .
How can computational modeling (e.g., COMSOL Multiphysics integrated with AI) predict the compound’s physicochemical properties and guide experimental design?
Advanced Research Question
Molecular dynamics simulations and density functional theory (DFT) calculations can predict solubility, logP, and hydrogen-bonding interactions. highlights AI-driven tools for optimizing reaction parameters (e.g., solvent selection, temperature gradients) by training models on historical data from analogous coumarin derivatives . For instance, COMSOL simulations might model diffusion rates in membrane-based separation systems (, RDF2050104) to refine purification protocols .
What strategies are recommended for elucidating the biological activity and mechanism of action of this compound, particularly in enzyme inhibition studies?
Advanced Research Question
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination. notes similar propanamides as enzyme inhibitors, suggesting competitive binding studies with varying substrate concentrations .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions between the compound’s hydroxyl/amide groups and enzyme active sites (e.g., serine proteases).
- SPR Spectroscopy : Surface plasmon resonance quantifies binding kinetics (ka/kd) for target validation .
How can researchers resolve contradictions in reported data regarding the compound’s reactivity or biological efficacy?
Advanced Research Question
- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, assay protocols) to isolate variables. emphasizes reviewing methodological discrepancies in prior studies, such as differences in cell lines or assay endpoints .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, adjusting for biases () .
- Advanced Characterization : Employ 2D NMR (e.g., COSY, HSQC) or LC-MS/MS to confirm if observed inconsistencies stem from structural degradation or impurities .
What methodologies are effective for studying the structure-activity relationship (SAR) of derivatives of this compound?
Advanced Research Question
- Derivative Synthesis : Modify the chromen-4-methyl group or propanamide side chain (e.g., halogenation, alkylation) and compare bioactivity () .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data.
- Crystallographic Analysis : Resolve binding conformations of derivatives co-crystallized with target proteins, as demonstrated in for brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
